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Compound of Interest

Compound Name: AZD5462

Cat. No.: B12405063 Get Quote

Disclaimer: Initial information suggesting AZD5462 is a GRP78 inhibitor for cancer is incorrect.

Extensive scientific and clinical data identify AZD5462 as a selective agonist for the Relaxin

Family Peptide Receptor 1 (RXFP1), currently under investigation for the treatment of chronic

heart failure.[1][2][3][4][5] As AZD5462 is in Phase II clinical development, long-term efficacy

and safety data are not yet available.[3][6][7]

This guide provides a comparison of AZD5462, based on available preclinical and early clinical

data, with the established long-term efficacy and safety profiles of current standard-of-care

therapies for chronic heart failure.

Mechanism of Action: AZD5462
AZD5462 is a first-in-class, oral, small molecule agonist of the RXFP1 receptor.[2][3] It is

designed to mimic the actions of relaxin, a naturally occurring hormone.[8][9] Activation of the

RXFP1 receptor is associated with beneficial hemodynamic, anti-fibrotic, and anti-inflammatory

effects, which are highly relevant to the pathophysiology of heart failure.[1][3] The primary

signaling pathways involve the production of second messengers like cyclic AMP (cAMP),

cyclic GMP (cGMP), and nitric oxide (NO), leading to systemic and renal vasodilation,

increased cardiac output, and reduced tissue fibrosis.[1][10]
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Caption: Simplified signaling pathway of the RXFP1 receptor activated by AZD5462.

Available Efficacy and Safety Data for AZD5462
Data for AZD5462 is limited to preclinical models and Phase I trials in healthy volunteers.

| Data Summary for AZD5462 | | :--- | :--- | | Study Type | Model / Subjects | Key Efficacy &

Pharmacodynamic Findings | Key Safety & Tolerability Findings | | Preclinical | Cynomolgus

monkey model of heart failure | Following 8 weeks of treatment, robust improvements in

functional cardiac parameters, including Left Ventricular Ejection Fraction (LVEF), were

observed without changes in heart rate or mean arterial blood pressure.[2][3][11] | Well

tolerated in both rat and cynomolgus monkey models.[2] | | Phase I (Single & Multiple

Ascending Dose) | 98 healthy human volunteers | Dose-dependent increase in plasma renin.[9]

[12] Rapidly absorbed (median Tmax 0.53-1.75 hr) with a short terminal half-life (3-6 hours).[9]

[12] | Generally well tolerated at all dose levels (up to 1000 mg single dose; 500 mg twice

daily).[9][12] No deaths or serious adverse events were reported.[9][12] Most common adverse
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events (AEs) were gastrointestinal disorders (nausea, abdominal pain), headache, and

dizziness.[9][12] |

Comparison with Standard-of-Care in Chronic Heart
Failure
Guideline-Directed Medical Therapy (GDMT) for chronic heart failure with reduced or mildly

reduced ejection fraction is founded on four classes of drugs with extensive long-term data.[13]

[14][15]

| Long-Term Efficacy & Safety of Current Heart Failure Therapies | | :--- | :--- | :--- | :--- | | Drug

Class | Examples | Key Long-Term Efficacy Outcomes (vs. Placebo/Control) | Common /

Important Adverse Events | | Angiotensin Receptor-Neprilysin Inhibitors (ARNIs) |

Sacubitril/Valsartan | Significant reduction in the composite of cardiovascular death or heart

failure hospitalization (~20% relative risk reduction vs. enalapril).[16] | Symptomatic

hypotension, hyperkalemia, renal dysfunction, cough, angioedema (rare).[17][18] | | Sodium-

Glucose Cotransporter-2 (SGLT2) Inhibitors | Dapagliflozin, Empagliflozin | Significant reduction

in the composite of cardiovascular death or heart failure hospitalization across the spectrum of

ejection fractions.[19][20][21][22] | Genital mycotic infections, urinary tract infections, volume

depletion, diabetic ketoacidosis (rare, can occur with normal blood glucose).[23] | | Beta-

Blockers | Metoprolol Succinate, Carvedilol, Bisoprolol | Reduction in all-cause mortality,

cardiovascular death, and hospitalization in patients with heart failure with reduced ejection

fraction (HFrEF).[24][25] | Bradycardia, hypotension, fatigue, dizziness, worsening heart failure

symptoms upon initiation/up-titration.[26] | | Mineralocorticoid Receptor Antagonists (MRAs) |

Spironolactone, Eplerenone | Reduction in mortality and heart failure hospitalization in patients

with HFrEF.[27][28][29][30] Benefits also observed in heart failure with preserved ejection

fraction (HFpEF).[28][29][30] | Hyperkalemia (especially with renal impairment or concurrent

use of other potassium-sparing drugs), gynecomastia (spironolactone), renal dysfunction.[29]

[31] |

Experimental Protocols
Protocol for AZD5462 Phase IIb "LUMINARA" Trial

Title: A Phase IIb, Randomized, Double-Blind, Placebo-Controlled, Multi-Center, Dose-

Ranging Study to Evaluate the Efficacy, Safety, and Pharmacokinetics of AZD5462 in

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://academic.oup.com/eurheartj/article/44/Supplement_2/ehad655.976/7393723
https://www.researchgate.net/publication/375587163_Safety_tolerability_and_pharmacokinetics_of_AZD5462_a_small_molecule_agonist_of_the_RXFP1_relaxin_receptor
https://reference.medscape.com/cc2/p10/chronic-heart-failure-adults-diagnosis-and-management-2022a100226h
https://www.nice.org.uk/guidance/ng106/chapter/recommendations
https://www.ahajournals.org/doi/10.1161/CIR.0000000000001063
https://www.tandfonline.com/doi/abs/10.1080/14740338.2017.1279144
https://pmc.ncbi.nlm.nih.gov/articles/PMC8661232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7754944/
https://www.frontiersin.org/journals/cardiovascular-medicine/articles/10.3389/fcvm.2025.1543153/full
https://www.ahajournals.org/doi/10.1161/CIRCHEARTFAILURE.125.012794
https://pubmed.ncbi.nlm.nih.gov/33586910/
https://www.ahajournals.org/doi/abs/10.1161/CIRCHEARTFAILURE.125.012794?doi=10.1161/CIRCHEARTFAILURE.125.012794
https://www.researchgate.net/publication/391867137_Long-term_Safety_Profile_of_SGLT2_Inhibitors_in_Type_2_Diabetes_Patients_with_Heart_Failure
https://pmc.ncbi.nlm.nih.gov/articles/PMC3513266/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10494272/
https://www.researchgate.net/publication/366930641_Effectiveness_and_safety_of_four_different_beta-blockers_in_patients_with_chronic_heart_failure
https://academic.oup.com/ageing/article/46/1/18/2605710
https://immattersacp.org/weekly/archives/2024/09/10/4.htm
https://www.escardio.org/The-ESC/Press-Office/Press-releases/Improved-outcomes-with-mineralocorticoid-receptor-antagonists-across-different-types-of-heart-failure
https://www.ahajournals.org/doi/10.1161/CIRCHEARTFAILURE.124.011629
https://immattersacp.org/weekly/archives/2024/09/10/4.htm
https://www.escardio.org/The-ESC/Press-Office/Press-releases/Improved-outcomes-with-mineralocorticoid-receptor-antagonists-across-different-types-of-heart-failure
https://www.ahajournals.org/doi/10.1161/CIRCHEARTFAILURE.124.011629
https://www.escardio.org/The-ESC/Press-Office/Press-releases/Improved-outcomes-with-mineralocorticoid-receptor-antagonists-across-different-types-of-heart-failure
https://www.mdpi.com/2077-0383/14/10/3598
https://www.benchchem.com/product/b12405063?utm_src=pdf-body
https://www.benchchem.com/product/b12405063?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12405063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patients With Chronic Heart Failure.[6][7]

Phase: IIb

Primary Objective: To evaluate the effect of AZD5462 on cardiac function in participants with

chronic heart failure.[5][7]

Study Design: Participants are randomized in a 1:1:1:1 ratio to one of three dose levels of

AZD5462 (low, medium, or high) or a matching placebo, administered once daily on top of

their standard-of-care medication.[6][7]

Patient Population:

Inclusion Criteria: Pre-existing diagnosis of chronic heart failure (NYHA Functional Class

II-IV), on stable standard-of-care medication for at least 4 weeks.[5][6][7]

Exclusion Criteria: Anticipated heart transplant or device implantation, planned invasive

cardiovascular procedures.[6]

Intervention: Oral tablets of AZD5462 (low, medium, or high dose) or placebo.[6]

Duration: The study involves a screening period (up to 4 weeks), a treatment period of 24

weeks, and a follow-up period of 4 weeks.[6][7]
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Caption: High-level workflow for the AZD5462 LUMINARA Phase IIb clinical trial.
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Summary and Future Outlook
AZD5462 is an investigational oral medication with a novel mechanism of action (RXFP1

agonism) for the treatment of chronic heart failure. Early data from preclinical and Phase I

studies suggest it is well-tolerated and may improve cardiac function.[2][9][12]

However, it has not yet been evaluated for long-term efficacy and safety in patients. The

current standard of care for heart failure is robust, with four major drug classes (ARNIs, SGLT2

inhibitors, Beta-Blockers, and MRAs) that have been extensively proven to reduce mortality

and hospitalization in large, long-term clinical trials.

The ongoing LUMINARA Phase IIb trial is a critical next step to understand the potential of

AZD5462. Its future role in the management of heart failure will depend entirely on the results

of this and subsequent Phase III trials, which will need to demonstrate a compelling efficacy

and safety profile, either as an add-on to existing therapies or in specific subpopulations of

heart failure patients. Researchers and drug development professionals will be closely

watching for these results to determine if this novel mechanism can provide meaningful

benefits beyond the current, highly effective standard of care.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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